molecular formula C8H15NO2 B1375242 1,8-Dioxa-4-azaspiro[5.5]undecane CAS No. 1226975-76-3

1,8-Dioxa-4-azaspiro[5.5]undecane

Cat. No. B1375242
M. Wt: 157.21 g/mol
InChI Key: VLZUSDJYVDSYJG-UHFFFAOYSA-N
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Description

There is no specific description available for “1,8-Dioxa-4-azaspiro[5.5]undecane”. However, compounds with similar structures, such as “1,7-dioxa-4,10-dithiaspiro[5.5]undecane” and “1,4-Dioxa-8-azaspiro[4.5]decane”, are known12. These compounds are part of a class of organic compounds known as spiro compounds, which have two or more rings that meet at only one atom12.



Synthesis Analysis

The synthesis of similar compounds, such as “1,4-Dioxa-8-azaspiro[4.5]decane”, involves various organic synthesis techniques2. However, the specific synthesis process for “1,8-Dioxa-4-azaspiro[5.5]undecane” is not available in the literature.



Molecular Structure Analysis

The molecular structure of “1,8-Dioxa-4-azaspiro[5.5]undecane” is not explicitly available. However, a similar compound, “2-methyl-1,8-dioxa-4-azaspiro[5.5]undecane”, has a molecular weight of 171.24 and its InChI code is 1S/C9H17NO2/c1-8-5-10-6-9 (12-8)3-2-4-11-7-9/h8,10H,2-7H2,1H33.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1,8-Dioxa-4-azaspiro[5.5]undecane”. However, similar compounds undergo various chemical reactions, including hydrogen bonding and other non-covalent interactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1,8-Dioxa-4-azaspiro[5.5]undecane” are not available. However, a similar compound, “2-methyl-1,8-dioxa-4-azaspiro[5.5]undecane”, is known to be a liquid at room temperature3.


Scientific Research Applications

  • Specific Scientific Field : Structural Chemistry .
  • Summary of the Application : The research focuses on the synthesis and structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles . These compounds exhibit intriguing conformational and configurational aspects, and their stereochemistry has been extensively investigated .
  • Methods of Application or Experimental Procedures : The synthesis involves the use of similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles in the spirane units . The flipping of the six-membered rings transforms one enantiomer into the other, this conformational equilibrium being an enantiomeric inversion .
  • Results or Outcomes : The research reported that the 3,9-disubstituted-spiro[5.5]undecane derivatives show anancomeric structures, and the conformational equilibria are shifted toward the conformers with the larger groups in equatorial orientation . In these cases, the enantiomers, generated by the helix of the spirane skeleton, can be discriminated and isolated .
  • Synthesis of New Derivatives

    • Specific Scientific Field : Organic Chemistry .
    • Summary of the Application : The synthesis and structural investigations of new spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings .
    • Methods of Application or Experimental Procedures : The synthesis involves the use of similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles in the spirane units .
    • Results or Outcomes : The research reported that the 3,9-disubstituted-spiro[5.5]undecane derivatives show anancomeric structures .
  • Structural Investigations with Water Molecules

    • Specific Scientific Field : Physical Chemistry .
    • Summary of the Application : The conformations of 1,7DSU and its stepwise solvation by up to 5 water molecules were explored .
    • Methods of Application or Experimental Procedures : The research was conducted using supersonic-jet Fourier transform microwave spectroscopy with the supplement of theoretical calculations .
    • Results or Outcomes : The rotational spectra of the most stable structures of the monomer, monohydrate and dihydrate were observed .
  • Synthesis of 2-Ethyl Derivative

    • Specific Scientific Field : Organic Synthesis .
    • Summary of the Application : The synthesis of 2-ethyl-1,8-dioxa-4-azaspiro[5.5]undecane, a derivative of 1,8-Dioxa-4-azaspiro[5.5]undecane .
    • Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
    • Results or Outcomes : The product is available for purchase, indicating its potential use in various research applications .
  • Hydrogen Bonding Studies

    • Specific Scientific Field : Physical Chemistry .
    • Summary of the Application : The study of the conformations of 1,7-dioxaspiro[5.5]undecane and its stepwise solvation by up to 5 water molecules .
    • Methods of Application or Experimental Procedures : The research was conducted using supersonic-jet Fourier transform microwave spectroscopy with the supplement of theoretical calculations .
    • Results or Outcomes : The rotational spectra of the most stable structures of the monomer, monohydrate, and dihydrate were observed .

Future Directions

There is no specific information available on the future directions of research on “1,8-Dioxa-4-azaspiro[5.5]undecane”. However, research on similar compounds continues to explore their potential applications in various fields, including medicine and organic synthesis5.


Please note that this information is based on similar compounds and may not directly apply to “1,8-Dioxa-4-azaspiro[5.5]undecane”. Further research would be needed to provide a comprehensive analysis of “1,8-Dioxa-4-azaspiro[5.5]undecane”.


properties

IUPAC Name

1,8-dioxa-4-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-8(7-10-4-1)6-9-3-5-11-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZUSDJYVDSYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNCCO2)COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dioxa-4-azaspiro[5.5]undecane

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